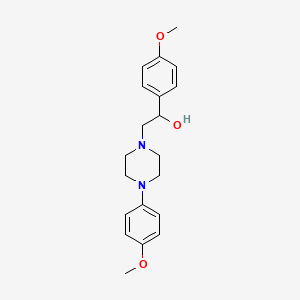

![molecular formula C12H11F3N4 B2684963 6-methyl-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine CAS No. 843608-14-0](/img/structure/B2684963.png)

6-methyl-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-methyl-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine” is a type of organic compound. It’s worth noting that the compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the synthesis of trifluoromethylpyridines involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of similar compounds shows unique characteristics. For example, Tetrakis [3,5-bis (trifluoromethyl)phenyl]borate is an anion with chemical formula [ {3,5- (CF 3) 2 C 6 H 3 } 4 B] −, indicating the presence of fluorinated aryl (Ar F) groups .Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and varied. For instance, the synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients have been studied .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are unique due to the presence of a fluorine atom and a pyridine in their structure . For instance, Thifluzamide has a molecular weight of 528.1, appears as a white to light brown powder, has a melting point of 177.9-178.6 °C, and is soluble in water at 1.6 mg/l (20 °C) .Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

- Method : The synthesis and applications of TFMP and its derivatives involve various chemical reactions . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. FDA-Approved Trifluoromethyl Group-Containing Drugs

- Application : Trifluoromethyl (TFM, -CF 3 )-group-containing drugs have been approved by the FDA .

- Method : The synthesis of these drugs involves various chemical reactions . For example, the free amine was transformed into pexidartinib 8 by reducing amination .

- Results : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

3. Flutamide Metabolites

- Application : Flutamide, an anti-androgen drug, undergoes extensive first-pass metabolism in the liver, producing several metabolites . One of the important metabolites in plasma is 4-nitro-3-(trifluoromethyl)phenylamine .

- Method : The drug and its metabolites are quantitatively analyzed in pure form, human urine, and plasma samples using chromatographic methods .

- Results : Flutamide and its metabolites have been successfully analyzed in various biological samples .

4. Thiourea Derivatives

- Application : The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .

- Method : The synthesis of these catalysts involves various chemical reactions .

- Results : These catalysts have been used extensively in promoting organic transformations .

5. Indole Derivatives

- Application : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

- Method : The synthesis of these derivatives involves various chemical reactions .

- Results : These derivatives have shown promising results in various biological assays .

6. Triazolo[4,3-a]pyrazine Derivatives

- Application : Triazolo[4,3-a]pyrazine derivatives have a wide range of biological activities, such as antidiabetic, anti-platelet aggregations, anti-fungal, anti-bacterial, anti-malarial, anti-tubercular, and anticonvulsant properties .

- Method : The synthesis of these derivatives involves various chemical reactions .

- Results : These derivatives are important in drug discovery programs .

7. Vapor-Phase Reaction

- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in vapor-phase reactions .

- Method : The synthesis and applications of TFMP and its derivatives involve various chemical reactions .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

8. Ubrogepant

Safety And Hazards

Future Directions

properties

IUPAC Name |

6-methyl-4-N-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N4/c1-7-5-10(19-11(16)17-7)18-9-4-2-3-8(6-9)12(13,14)15/h2-6H,1H3,(H3,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXDYHNLZIVGFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chloro-6-fluorobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2684880.png)

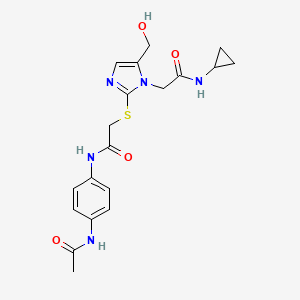

![N-cyclopropyl-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2684881.png)

![3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2684882.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2684883.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxy-2,2-dimethylpropanamide](/img/structure/B2684884.png)

![1-[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2684886.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2684887.png)

![7-(4-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide](/img/structure/B2684888.png)

![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide](/img/structure/B2684890.png)

![2-Chloro-N-[1-(1-methylpyrazol-4-yl)ethyl]acetamide](/img/structure/B2684895.png)

![3,4,5-triethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2684900.png)

![N-([1,1'-biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide](/img/structure/B2684901.png)